molecular formula C15H14O3S B097607 (2E)-1-(2,4-Dimethoxyphenyl)-3-(2-thienyl)prop-2-EN-1-one CAS No. 18594-21-3

(2E)-1-(2,4-Dimethoxyphenyl)-3-(2-thienyl)prop-2-EN-1-one

Cat. No.: B097607
CAS No.: 18594-21-3
M. Wt: 274.3 g/mol
InChI Key: AVXJZBXDALNTAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-1-(2,4-Dimethoxyphenyl)-3-(2-thienyl)prop-2-EN-1-one: is an organic compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This particular compound features a 2,4-dimethoxyphenyl group and a thienyl group, making it a unique member of the chalcone family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2,4-Dimethoxyphenyl)-3-(2-thienyl)prop-2-EN-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 2,4-dimethoxybenzaldehyde and 2-acetylthiophene in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(2,4-Dimethoxyphenyl)-3-(2-thienyl)prop-2-EN-1-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives, and other oxidized products.

    Reduction: Saturated ketones, alcohols, and other reduced derivatives.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

(2E)-1-(2,4-Dimethoxyphenyl)-3-(2-thienyl)prop-2-EN-1-one: has various applications in scientific research, including:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of new materials, dyes, and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-1-(2,4-Dimethoxyphenyl)-3-(2-thienyl)prop-2-EN-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can modulate the activity of enzymes and other proteins, leading to its observed biological effects.

Comparison with Similar Compounds

(2E)-1-(2,4-Dimethoxyphenyl)-3-(2-thienyl)prop-2-EN-1-one: can be compared with other chalcones and related compounds, such as:

    1,3-Diphenyl-2-propen-1-one: A simple chalcone with two phenyl rings.

    (2E)-1-(2,4-Dimethoxyphenyl)-3-phenylprop-2-EN-1-one: Similar to the target compound but with a phenyl group instead of a thienyl group.

    (2E)-1-(2,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-EN-1-one: Another related chalcone with a methoxy-substituted phenyl group.

The uniqueness of This compound lies in its combination of a 2,4-dimethoxyphenyl group and a thienyl group, which imparts distinct chemical and biological properties compared to other chalcones.

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3S/c1-17-11-5-7-13(15(10-11)18-2)14(16)8-6-12-4-3-9-19-12/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVXJZBXDALNTAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C=CC2=CC=CS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380873
Record name 1-(2,4-dimethoxyphenyl)-3-(2-thienyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18594-21-3
Record name 1-(2,4-dimethoxyphenyl)-3-(2-thienyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.